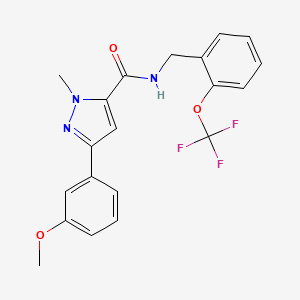
3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A foundational aspect of research involving this compound is its synthesis and structural characterization. Studies like those by Hassan, Hafez, and Osman (2014) have focused on synthesizing similar pyrazole derivatives and characterizing them through various analytical techniques, including NMR, mass spectrometry, and X-ray crystallography. Such work lays the groundwork for understanding the compound's chemical behavior and potential applications in various fields (Hassan, Hafez, & Osman, 2014).
Anticancer Potential
The anticancer potential of related pyrazole derivatives has been explored through studies assessing their cytotoxicity against various cancer cell lines. For example, compounds synthesized by Hassan et al. were screened for their in vitro cytotoxic activity, offering a potential pathway for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Herbicidal Activity
The herbicidal activity of pyrazole-4-carboxamide derivatives, as investigated by Ohno et al., demonstrates the agricultural applications of such compounds. They found that certain substitutions at the 3-position of the pyrazole ring significantly influenced herbicidal activity, highlighting the compound's potential use in developing new herbicides (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Antiviral Applications
Research into benzamide-based pyrazoles has indicated significant antiviral activities against the H5N1 subtype of the influenza virus, suggesting that related compounds, including 3-(3-methoxyphenyl)-1-methyl-N-(2-(trifluoromethoxy)benzyl)-1H-pyrazole-5-carboxamide, could have similar applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-26-17(11-16(25-26)13-7-5-8-15(10-13)28-2)19(27)24-12-14-6-3-4-9-18(14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNXEBXVVIIDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2607728.png)
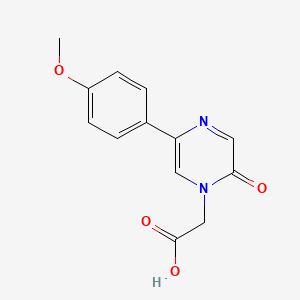
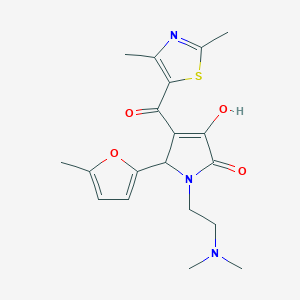
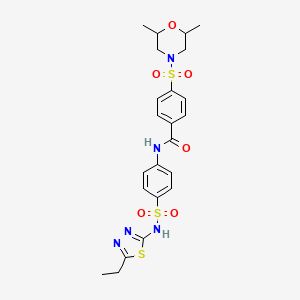
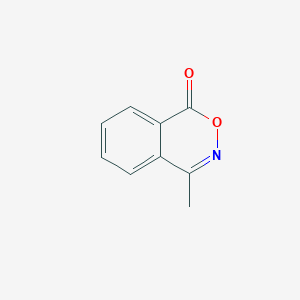
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2607737.png)
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2607738.png)
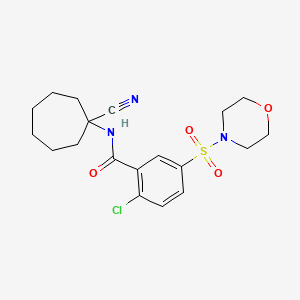
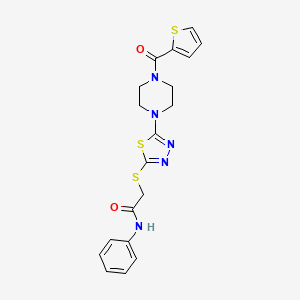

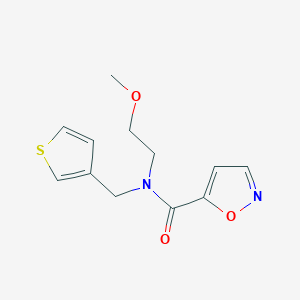
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2607744.png)
![1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2607746.png)
![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)
